molecular formula C10H12O5 B061920 3,5-Dimethoxyphenylglyoxal hydrate CAS No. 188199-78-2

3,5-Dimethoxyphenylglyoxal hydrate

Cat. No. B061920
M. Wt: 212.2 g/mol
InChI Key: QNSGQYLIAUSUHQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5 . It has gained significant interest in various fields of scientific research and industry.


Molecular Structure Analysis

The molecular weight of 3,5-Dimethoxyphenylglyoxal hydrate is 212.2 g/mol . The exact structure is not provided in the search results.

Scientific Research Applications

  • Synthesis of Chemical Compounds : It's used in the synthesis of various chemical compounds. For instance, it's involved in the preparation of 3,5-dimethoxyphthalic anhydride, a compound with applications in synthesizing substituted anthraquinones and derivatives of hypericin (Liu, 2007).

  • Fluorescence Derivatization in DNA Analysis : It reacts sensitively and selectively with guanine-containing compounds to yield fluorescent derivatives, useful in DNA analysis (Ohba, Kai, & Zaitsu, 1998).

  • In Organic Electrochemical Transistors : Polythiophene derivatives with ethylene glycol-based side chains, related to this compound, are promising semiconducting polymers in organic electrochemical transistors (Flagg et al., 2019).

  • Drug Dosing Devices : It has been used in the synthesis of photolabile conjugates for controlled drug release in response to light (McCoy et al., 2007).

  • Corrosion Inhibition : Derivatives of this compound, such as 3,4-dimethoxyphenyl, have shown effectiveness as corrosion inhibitors (Chafiq et al., 2020).

  • Synthesis of Metal Complexes : It's used in creating complexes with metals like Co(II), Ni(II), and Cu(II), which have unique colors and magnetic properties (Ferenc, Walków-Dziewulska, & Sadowski, 2005).

  • In Solid-Phase Synthesis : It's a key intermediate in preparing linkers and resins for solid-phase synthesis, which is crucial for peptide and non-peptide synthesis (Jin et al., 2001).

  • As Antioxidants : Certain derivatives have been studied for their high antioxidant capacity, important in various health and pharmaceutical applications (Ali, 2015).

  • In Photoluminescent Materials : It's used in creating photoluminescent materials, such as segmented oligo-polyphenylenevinylene copolymers with potential applications in electronic devices (Sierra & Lahti, 2004).

Safety And Hazards

3,5-Dimethoxyphenylglyoxal hydrate is intended for R&D use only and not for medicinal, household or other use . The safety data sheet indicates that it may be harmful if swallowed .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGQYLIAUSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C=O)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenylglyoxal hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Eftekhari-Sis, M Zirak, A Akbari - Chemical reviews, 2013 - ACS Publications
Heterocycles are an extraordinarily important class of compounds, making up more than half of all known organic compounds. Heterocycles are present in a wide variety of drugs, most …
Number of citations: 362 pubs.acs.org

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